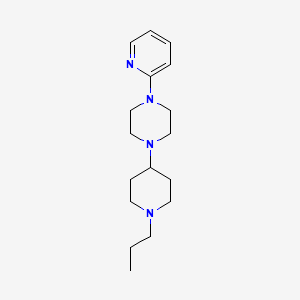
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in various scientific applications. PAPP is a piperazine derivative that has been shown to have a wide range of biological effects, making it a versatile tool for researchers in fields such as pharmacology, neuroscience, and biochemistry.
作用機序
The mechanism of action of 1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine is complex and involves multiple targets in the brain. This compound has been shown to act as a potent antagonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes. This compound has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter involved in the regulation of learning and memory.
実験室実験の利点と制限
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments, including its potency and specificity for various neurotransmitter systems in the brain. This compound can be used to study the function of these systems in a variety of physiological processes, including mood regulation, anxiety, stress, and learning and memory. However, this compound also has some limitations, including its potential toxicity and the need for careful attention to reaction conditions during synthesis.
将来の方向性
There are several future directions for research on 1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, including the development of more potent and selective compounds for use in lab experiments. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound, or this compound, is a versatile tool for researchers in fields such as pharmacology, neuroscience, and biochemistry. This compound has a wide range of biological effects, making it a valuable compound for studying the function of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential of this compound in both lab experiments and potential therapeutic applications.
合成法
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with 2-pyridylmagnesium bromide, and the reaction of 1-benzyl-4-piperidone with 2-pyridylboronic acid. The synthesis of this compound requires careful attention to reaction conditions, as well as purification techniques to obtain a pure compound.
科学的研究の応用
1-(1-propyl-4-piperidinyl)-4-(2-pyridinyl)piperazine has been used in a wide range of scientific applications, including as a tool for studying the function of various neurotransmitter systems in the brain. This compound has been shown to act as a potent antagonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in a variety of physiological processes.
特性
IUPAC Name |
1-(1-propylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-2-9-19-10-6-16(7-11-19)20-12-14-21(15-13-20)17-5-3-4-8-18-17/h3-5,8,16H,2,6-7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHCRMXVMZBEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)
